Ethyl 2-[(2-carbamoylphenyl)amino]acetate
Overview
Description
Ethyl 2-[(2-carbamoylphenyl)amino]acetate is an organic compound with the molecular formula C11H14N2O3 . It has a molecular weight of 222.24 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for Ethyl 2-[(2-carbamoylphenyl)amino]acetate is1S/C11H14N2O3/c1-2-16-10(14)7-13-9-6-4-3-5-8(9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15)
. This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
Ethyl 2-[(2-carbamoylphenyl)amino]acetate is a powder that is stored at room temperature . It has a molecular weight of 222.24 . Unfortunately, other physical and chemical properties like boiling point, density, and solubility were not found in the search results.Scientific Research Applications
Pharmacology
In pharmacology, Ethyl 2-[(2-carbamoylphenyl)amino]acetate is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure, featuring both an amino and a carboxyl group, makes it a versatile building block for creating a wide range of molecules, including potential medications .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its reactivity allows chemists to construct complex molecules through various reactions such as amidation or esterification, which are crucial in developing new organic compounds with potential applications in different fields of chemistry.
Material Science
In material science, Ethyl 2-[(2-carbamoylphenyl)amino]acetate could be used in the development of novel materials. Its molecular structure may contribute to the creation of polymers with unique properties, such as enhanced durability or thermal stability .
Biochemistry Research
In biochemistry research, this compound can be involved in enzyme-substrate studies due to its carbamoyl and amino groups. It might act as an inhibitor or activator in enzymatic reactions, providing insights into enzyme mechanisms and aiding in the discovery of new biochemical pathways .
Medicinal Chemistry
Ethyl 2-[(2-carbamoylphenyl)amino]acetate: is of interest in medicinal chemistry for drug design and discovery. It could be a key fragment in the synthesis of drug candidates, especially in the search for novel therapeutic agents targeting specific receptors or enzymes .
Industrial Uses
While not traditionally associated with industrial applications, the compound’s potential for creating various derivatives could make it valuable in industrial processes. For instance, it could be used in the synthesis of dyes, additives, or other chemicals required in manufacturing .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-(2-carbamoylanilino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10(14)7-13-9-6-4-3-5-8(9)11(12)15/h3-6,13H,2,7H2,1H3,(H2,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTDCASLMNAHJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC=C1C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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